
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, possible therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxadiazole ring and a cyclopropanesulfonamide moiety. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. The presence of the ethoxypyridine and oxadiazole rings contributes to its chemical reactivity and biological profile.
Antimicrobial Activity
Compounds containing the oxadiazole structure have been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes. Preliminary studies on related compounds indicate that this compound may similarly inhibit microbial growth.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit kinase activity or modulate inflammatory pathways .
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzothiazole Derivative | Contains benzothiazole moiety | Anticancer |
Oxadiazole Analog | Similar oxadiazole ring structure | Antimicrobial |
Sulfonamide Compound | Contains sulfonamide group | Antimicrobial and anticancer |
This table illustrates how different structural features can influence biological activity and highlights the potential uniqueness of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y)methyl)cyclopropanesulfonamide.
Case Studies
While direct case studies specifically on N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclopropanesulfonamide are scarce, analogous compounds have been investigated:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction.
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria.
These findings suggest that further investigation into N-((3-(6-ethoxypyridin-3-y)-1,2,4 -oxadiazol -5-y)methyl)cyclopropanesulfonamide could yield valuable insights into its therapeutic potential.
Aplicaciones Científicas De Investigación
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a chemical compound with a cyclopropanesulfonamide structure attached to a 1,2,4-oxadiazole moiety. It features an ethoxypyridine and a sulfonamide group, which contribute to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety of significant interest in medicinal chemistry.
Potential Applications
This compound and its related compounds have potential applications in several areas:
- Medicinal Chemistry Compounds containing the 1,2,4-oxadiazole structure have been reported to exhibit a wide range of biological activities.
- Drug Development N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide, a similar compound, has applications in the pharmaceutical industry as a precursor for drug development.
- Scientific Research N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is used as a building block for the synthesis of more complex molecules in chemistry. It has also been studied for its potential antimicrobial and anticancer properties in biology.
Studies for Mechanism of Action
Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies often include:
- Binding assays to determine its affinity for specific proteins
- Cell-based assays to assess its effects on cellular functions
- Enzyme inhibition studies to evaluate its ability to inhibit enzymatic activity
Biological Activities of Related Compounds
Other compounds with similar structures have demonstrated various biological activities:
- Antitumor Activity Compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. In vitro studies have shown that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide has shown promise in reducing inflammation markers in cell culture models, suggesting potential applications in treating inflammatory diseases.
- Antifungal Activity Novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces . Many of them show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .
Q & A
Q. Basic: How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide involves multi-step procedures, including cyclization, sulfonamide coupling, and purification. Key strategies include:
- Stepwise Optimization : For oxadiazole ring formation (a critical step), use cyclization agents like carbodiimides or thionyl chloride under inert conditions (N₂ atmosphere) to minimize side reactions .
- Catalyst Selection : Employ transition-metal catalysts (e.g., Pd/C) for coupling reactions involving the pyridine moiety, as described in analogous sulfonamide syntheses .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the final compound at >95% purity .
Q. Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Analysis : Use 1H- and 13C-NMR in DMSO-d₆ to confirm the oxadiazole (δ 8.5–9.0 ppm for pyridyl protons) and sulfonamide (δ 3.0–3.5 ppm for cyclopropane CH₂) moieties .
- X-ray Crystallography : Refine crystal structures using SHELXL (part of the SHELX suite) for high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELXL to resolve ambiguities .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z 365.08) .
Q. Advanced: How can contradictory biological activity data be resolved in enzyme inhibition assays?
Contradictions in activity data (e.g., IC₅₀ variability) may arise from assay conditions or structural dynamics. Mitigation strategies include:
- Enzyme Source Consistency : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to eliminate batch variability .
- Ligand Flexibility Analysis : Perform molecular dynamics simulations (e.g., using GROMACS) to assess oxadiazole ring conformational stability, which impacts binding to active sites .
- Control Experiments : Validate results with a known sulfonamide inhibitor (e.g., acetazolamide) under identical conditions .
Q. Advanced: What strategies are effective for resolving low solubility in aqueous buffers during in vitro studies?
Low solubility is common due to the hydrophobic cyclopropane and oxadiazole groups. Solutions include:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without denaturing proteins .
- Prodrug Derivatization : Introduce a phosphate or glycosyl group at the sulfonamide nitrogen to improve hydrophilicity, as demonstrated in related pyridine-sulfonamide hybrids .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture media .
Q. Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on the oxadiazole’s electron-deficient region for hydrogen bonding .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors from PubChem data to predict bioactivity .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide S=O as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. Basic: What are the stability profiles under varying storage conditions?
- Short-term Storage : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the oxadiazole ring .
- Long-term Stability : Lyophilized powder remains stable for >12 months at –80°C, as validated by LC-MS and NMR .
- Light Sensitivity : Protect from UV exposure using amber vials, as the cyclopropane group may undergo photodegradation .
Q. Advanced: How to address discrepancies in crystallographic data refinement?
Discrepancies (e.g., R-factor >5%) may stem from disorder or twinning. Solutions include:
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-2-20-11-6-3-9(7-14-11)13-16-12(21-17-13)8-15-22(18,19)10-4-5-10/h3,6-7,10,15H,2,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPBJVFXFXPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.